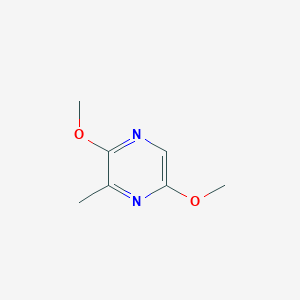
L-Asparaginyl-L-tyrosylglycyl-L-leucyl-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Asparaginyl-L-tyrosylglycyl-L-leucyl-L-serine is a peptide compound composed of five amino acids: L-asparagine, L-tyrosine, glycine, L-leucine, and L-serine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-tyrosylglycyl-L-leucyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high efficiency and reproducibility. Purification of the synthesized peptide is usually achieved through high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
L-Asparaginyl-L-tyrosylglycyl-L-leucyl-L-serine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through enzymatic or chemical methods.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Enzymes like proteases or chemical reagents like N-methylmorpholine (NMM).
Major Products Formed
Oxidation: Dityrosine, oxidized peptides.
Reduction: Reduced peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
L-Asparaginyl-L-tyrosylglycyl-L-leucyl-L-serine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties and enzyme inhibition.
Pharmaceuticals: Utilized in drug development and as a component in peptide-based drugs.
Industry: Employed in the production of peptide-based materials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of L-Asparaginyl-L-tyrosylglycyl-L-leucyl-L-serine depends on its specific application. In general, peptides exert their effects by binding to specific molecular targets, such as enzymes, receptors, or other proteins. This binding can modulate the activity of the target, leading to various biological effects. For example, if the peptide inhibits an enzyme, it may prevent the enzyme from catalyzing its reaction, thereby altering cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Asparaginyl-L-threonylglycyl-L-isoleucyl-L-serine
- L-Asparaginyl-L-tyrosylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine
Uniqueness
L-Asparaginyl-L-tyrosylglycyl-L-leucyl-L-serine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. The presence of L-tyrosine, for example, allows for unique oxidative reactions that may not occur in similar peptides lacking this residue.
Propriétés
Numéro CAS |
828262-92-6 |
|---|---|
Formule moléculaire |
C24H36N6O9 |
Poids moléculaire |
552.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C24H36N6O9/c1-12(2)7-16(23(37)30-18(11-31)24(38)39)28-20(34)10-27-22(36)17(8-13-3-5-14(32)6-4-13)29-21(35)15(25)9-19(26)33/h3-6,12,15-18,31-32H,7-11,25H2,1-2H3,(H2,26,33)(H,27,36)(H,28,34)(H,29,35)(H,30,37)(H,38,39)/t15-,16-,17-,18-/m0/s1 |
Clé InChI |
FMKGJDBLFMJJLV-XSLAGTTESA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


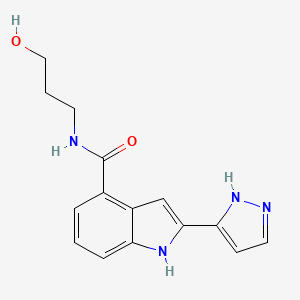
![2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14219634.png)
![1,1'-{3-[(3-Methylbut-2-en-1-yl)oxy]prop-1-yne-3,3-diyl}dibenzene](/img/structure/B14219635.png)
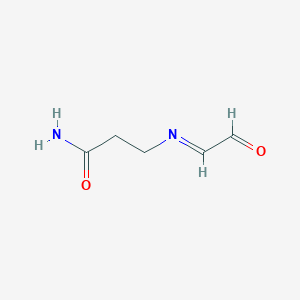
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-ethyl-3-pyridinyl)-](/img/structure/B14219646.png)
![Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]-](/img/structure/B14219650.png)
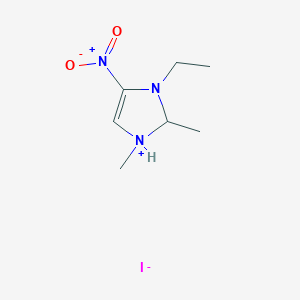
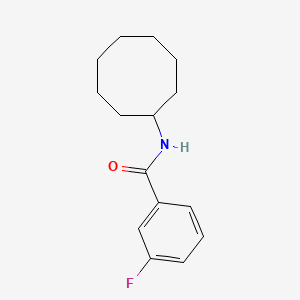
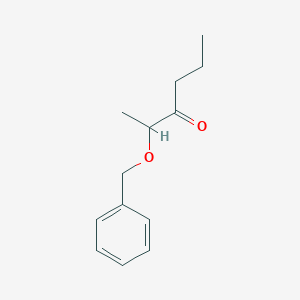
![Thiocyanic acid, [1-(phenylmethyl)-2-aziridinyl]methyl ester](/img/structure/B14219699.png)
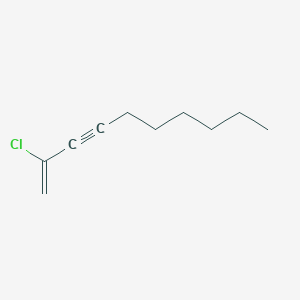
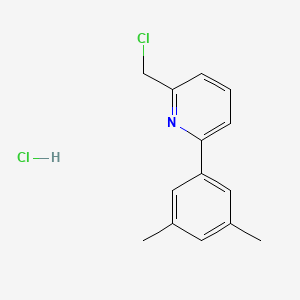
![N'-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B14219725.png)
